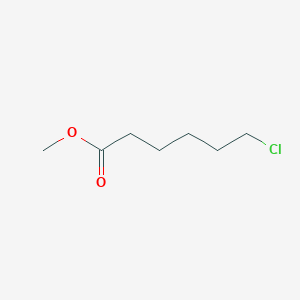

Methyl 6-chlorohexanoate

Description

BenchChem offers high-quality Methyl 6-chlorohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chlorohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chlorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHYFOTLPEKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162144 | |

| Record name | Methyl 6-chlorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-89-3 | |

| Record name | Hexanoic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chlorohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-chlorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chlorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-CHLOROHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7AD9GH3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-Chlorohexanoate

CAS: 14273-89-3 | Formula: C₇H₁₃ClO₂ | M.W.: 164.63 g/mol [1]

Executive Summary & Strategic Utility

Methyl 6-chlorohexanoate is a bifunctional aliphatic ester serving as a critical "C6-spacer" module in medicinal chemistry and materials science. Unlike simple alkyl halides, its dual functionality—an electrophilic primary alkyl chloride and a masked carboxylic acid (methyl ester)—allows for orthogonal synthetic strategies.

For drug development professionals, this molecule is of particular interest as:

-

A Linker Scaffold: It facilitates the introduction of hexanoate chains into pharmacophores (e.g., PROTAC linkers, surface modification of cyclodextrins).

-

Impurity Marker: It is identified as Apixaban Impurity 18 , making its characterization essential for CMC (Chemistry, Manufacturing, and Controls) in anticoagulant regulatory filings.

-

Precursor: It is a direct precursor to 6-aminohexanoic acid derivatives via azide displacement or Gabriel synthesis.

Physicochemical Profile

The following data represents the consensus of experimental values necessary for process scaling and handling.

| Property | Value | Condition / Note |

| Appearance | Clear, colorless to pale yellow liquid | Visual inspection |

| Boiling Point | 98–100 °C | @ 12–15 mmHg (Vacuum) |

| Boiling Point (Extrapolated) | ~218 °C | @ 760 mmHg (Avoid: risk of decomposition) |

| Density | 1.073 g/mL | @ 25 °C |

| Refractive Index ( | 1.442 – 1.446 | @ 20 °C |

| Flash Point | > 100 °C | Closed Cup |

| Solubility | Miscible: MeOH, DCM, EtOAc, THFInsoluble: Water | Lipophilic character dominates |

| Stability | Stable under N₂ atmosphere | Moisture sensitive (ester hydrolysis) |

Synthetic Reactivity & Logic

The utility of methyl 6-chlorohexanoate lies in its chemoselective orthogonality . The synthetic chemist can manipulate one end of the chain without affecting the other under controlled conditions.

Reactivity Diagram

The following logic flow illustrates the divergent pathways available for this scaffold.

Caption: Orthogonal reactivity profile showing SN2 displacement of the chloride, ester hydrolysis, and halogen exchange.

Experimental Protocols

These protocols are designed to be self-validating , meaning the completion of the reaction is physically observable (phase separation, pH change) or easily monitored via TLC/GC.

Protocol A: Synthesis from 6-Chlorohexanoic Acid (Fischer Esterification)

This is the most robust method for generating high-purity material (>98%) without column chromatography.

Reagents:

-

6-Chlorohexanoic acid (1.0 eq)

-

Methanol (anhydrous, 10 eq - acts as solvent and reactant)

-

Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Workflow:

-

Setup: Charge 6-chlorohexanoic acid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Addition: Add Methanol. Critical: If using H₂SO₄, add dropwise. If using SOCl₂, cool to 0°C first, add SOCl₂ dropwise (gas evolution: HCl, SO₂), then warm to room temperature.

-

Reaction: Heat to reflux (65°C) for 3–5 hours.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess MeOH.

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: Saturated NaHCO₃ (aq). Observation: CO₂ bubbling indicates neutralization of acid catalyst/unreacted acid. Continue until bubbling ceases.

-

Wash 2: Brine.

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Perform vacuum distillation (bp 98-100°C @ 12 mmHg) for pharmaceutical-grade purity.

Protocol B: General N-Alkylation (Linker Installation)

Used to attach the hexanoate tail to a secondary amine (e.g., in Apixaban impurity synthesis or piperazine derivatization).

Workflow:

-

Dissolve the secondary amine (1.0 eq) in DMF or Acetonitrile.

-

Add Methyl 6-chlorohexanoate (1.1 eq).[1]

-

Add Base: K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq - Finkelstein in situ).

-

Heat to 60–80°C for 12 hours.

-

Causality: The KI converts the chloro-ester to the more reactive iodo-ester transiently, accelerating the reaction rate significantly.

Process Visualization: Synthesis Workflow

The following diagram details the critical path for the Fischer esterification protocol described above.

Caption: Step-by-step synthesis workflow for Methyl 6-chlorohexanoate via Fischer Esterification.

Quality Control & Safety

Analytical Markers

-

¹H NMR (CDCl₃, 400 MHz):

- 3.67 (s, 3H, -OCH ₃)

- 3.53 (t, 2H, -CH ₂Cl)

- 2.33 (t, 2H, -CH ₂CO-)

- 1.80 (m, 2H), 1.65 (m, 2H), 1.48 (m, 2H) (Internal methylene chain).

-

GC-MS: Molecular ion peak

at m/z 164. Characteristic loss of -OCH3 (M-31).

Safety Precautions

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store in a cool, dry place. Ensure the cap is tightly sealed to prevent hydrolysis by atmospheric moisture.

-

Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84311, Methyl 6-chlorohexanoate. Retrieved from [Link][1]

-

Forecast Chemicals. Methyl 6-chlorohexanoate Physical Properties and Specifications. Retrieved from [Link](Note: Cross-referenced for density data; CAS verified as 14273-89-3 in primary chemical databases).

Sources

- 1. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14273-89-3,methyl 6-chlorohexanoate [lookchemicals.com]

- 3. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 6-chlorohexanoate 98% at Affordable Prices, Industrial-Grade Intermediate [forecastchemicals.com]

- 6. Novel amidase catalysed process for the synthesis of vorinostat drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

Part 1: Chemical Identity & Physicochemical Profile

[1]

M6CH is characterized by its dual electrophilic nature. The ester moiety allows for acyl substitution (transesterification, hydrolysis, amidation), while the terminal chloride facilitates nucleophilic substitution (

Table 1: Physicochemical Datasheet

| Property | Value / Description | Note |

| IUPAC Name | Methyl 6-chlorohexanoate | |

| CAS Number | 14273-89-3 | Verify against bromo-analog (14273-90-6) |

| Molecular Formula | ||

| Molecular Weight | 164.63 g/mol | |

| Boiling Point | 95–98 °C @ 10 mmHg | High vacuum required for distillation |

| Density | 1.07 g/mL @ 25 °C | Denser than water |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Immiscible in water (hydrolyzes slowly) |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |

| Flash Point | > 93 °C (Closed Cup) | Combustible |

Part 2: Synthetic Routes & Production[6]

High-purity M6CH is synthesized primarily through two routes. For pharmaceutical applications requiring trace metal control, the Caprolactone Ring-Opening method is preferred due to its high atom economy and avoidance of thionyl chloride byproducts.

Method A: Acid-Catalyzed Ring Opening of -Caprolactone (Preferred)

This method utilizes the latent potential of the cyclic lactone. Methanol acts as the nucleophile to open the ring, while HCl acts as both the catalyst and the chlorinating agent for the resulting terminal alcohol.

Protocol:

-

Reagents:

-Caprolactone (1.0 eq), Methanol (excess, solvent), Dry HCl gas or Acetyl Chloride (to generate HCl in situ). -

Reaction: Dissolve caprolactone in methanol. Slowly bubble dry HCl gas or add acetyl chloride dropwise at 0°C to control the exotherm.

-

Reflux: Heat to reflux (65°C) for 6–8 hours. The acidic conditions promote ring opening to 6-hydroxyhexanoate, followed by rapid substitution of the hydroxyl group by chloride (via the protonated alcohol).

-

Workup: Concentrate in vacuo to remove excess MeOH/HCl. Dilute with DCM, wash with sat.

(to remove acid), then brine. -

Purification: Vacuum distillation (approx. 95°C @ 10 mmHg) yields the product as a clear liquid.

Quality Control Check:

-

GC-MS: Monitor for the disappearance of the lactone peak and the absence of the dimer (dimethyl adipate) byproduct.

-

1H NMR: Diagnostic triplet at

3.53 ppm (

Part 3: Reactivity & Mechanistic Pathways

The utility of M6CH lies in the orthogonality of its functional groups. The ester is a "hard" electrophile (reacting with amines/alkoxides), while the alkyl chloride is a "soft" electrophile (reacting with thiols, azides, and carbanions).

Reactivity Map

The following diagram illustrates the divergent pathways available to M6CH, highlighting its role as a branch point in synthesis.

Figure 1: Orthogonal reactivity map of Methyl 6-chlorohexanoate.

Part 4: Pharmaceutical Application (HDAC Inhibitors)[2][7]

M6CH is the quintessential building block for Histone Deacetylase (HDAC) Inhibitors , specifically those mimicking the structure of Vorinostat (SAHA) but optimized for isoform selectivity (e.g., HDAC6).

Mechanism: HDAC inhibitors typically consist of three domains: a Cap (surface recognition), a Linker (channel spanning), and a Zinc Binding Group (ZBG) (active site chelation). M6CH provides the 6-carbon hydrophobic linker and the precursor to the ZBG.

Case Study: Synthesis of an HDAC6 Selective Inhibitor

This protocol describes the synthesis of a "Cap-Linker-ZBG" scaffold where the "Cap" is a secondary amine (e.g., a tetrahydroquinoline derivative) and the ZBG is a hydroxamic acid.

Step-by-Step Protocol:

Phase 1: Cap Attachment (N-Alkylation)

-

Objective: Attach the hydrophobic "Cap" to the linker via

displacement of the chloride. -

Reagents: Secondary Amine Cap (1.0 eq), M6CH (1.2 eq),

(2.0 eq), KI (0.1 eq, catalyst). -

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Suspend the amine and base in the solvent.

-

Add KI (Finkelstein catalyst) to convert the alkyl chloride to the more reactive alkyl iodide in situ.

-

Add M6CH dropwise. Heat to 60–80°C for 12 hours.

-

Why KI? The C-Cl bond is moderately reactive. KI converts it to C-I, accelerating the reaction rate by ~100x.

-

Isolate the intermediate Methyl 6-(amino)-hexanoate via extraction (EtOAc/Water).

-

Phase 2: ZBG Formation (Hydroxaminolysis)

-

Objective: Convert the methyl ester into a hydroxamic acid (CONHOH), the active moiety that chelates the

ion in the HDAC active site. -

Reagents: 50% Hydroxylamine (

) in water, KOH (or NaOMe), Methanol. -

Procedure:

-

Dissolve the ester intermediate in MeOH (0.1 M).

-

Prepare a fresh solution of hydroxylamine (neutralized with KOH) at 0°C.

-

Add the hydroxylamine solution to the ester. Stir at 0°C to Room Temperature for 1–4 hours.

-

Critical Control: Keep temperature low to prevent Lossen rearrangement or hydrolysis to the carboxylic acid (inactive).

-

Neutralize with HCl to pH 7 to precipitate the crude hydroxamic acid.

-

Figure 2: Synthetic workflow for HDAC inhibitor construction using M6CH.

Part 5: Handling & Safety (EHS)

As an alkylating agent, M6CH poses specific toxicological risks.

-

Alkylating Potential: Like all

-haloesters, M6CH can alkylate DNA bases (guanine). It is considered a potential mutagen. -

Skin/Eye: Causes severe skin irritation and serious eye damage (Category 1). The ester hydrolyzes on moist surfaces to release acid.

-

Respiratory: Inhalation of vapors can cause respiratory tract irritation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Disposal: Must be quenched with an amine or hydrolyzed with aqueous base (NaOH) to destroy the alkylating potential before disposal into organic waste streams.

References

-

PubChem. "Methyl 6-chlorohexanoate Compound Summary." National Library of Medicine. Link

-

Marek, L., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5."[1] Journal of Medicinal Chemistry. Link

-

BenchChem. "Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone." (Analogous ring-opening protocol). Link

-

MedChemExpress. "Methyl 6-bromohexanoate SDS." (Safety data for halo-hexanoate class). Link

-

Master Organic Chemistry. "The Wittig Reaction: Mechanism and Examples." (Context for phosphonium salt formation). Link

Technical Guide: Solubility Profile and Solvent Selection for Methyl 6-Chlorohexanoate

[1]

Executive Summary

Methyl 6-chlorohexanoate is a bifunctional aliphatic ester widely used as an intermediate in the synthesis of suberic acid derivatives, lysine analogs, and various pharmaceuticals.[1] Its structure features a lipophilic hexyl chain terminated by a moderately polar ester group and a reactive chloro-substituent.[1] This duality dictates its solubility: it is highly soluble in common organic solvents but practically insoluble in water.[1] This guide provides a validated solubility matrix, experimental determination protocols, and strategic solvent recommendations for nucleophilic substitution reactions.

Physicochemical Characterization

Understanding the molecular architecture of Methyl 6-chlorohexanoate is prerequisite to predicting its interaction with solvent systems.[1]

Structural Analysis[1]

-

Lipophilic Domain: The

alkyl chain drives solubility in non-polar and moderately polar solvents (Van der Waals interactions).[1] -

Polar Domain: The methyl ester

and terminal chloride -

Hydrophobicity: With a predicted LogP of approx.[1] 2.5–2.7, the molecule is lipophilic, explaining its immiscibility with water.

Key Physical Properties

| Property | Value | Source / Condition |

| Molecular Formula | -- | |

| Molecular Weight | 164.63 g/mol | -- |

| Physical State | Clear to pale yellow liquid | Ambient |

| Boiling Point | 141 °C | @ 36 Torr (Reduced Pressure) [1] |

| Density | 1.07 g/cm³ | @ 20 °C |

| Flash Point | > 90 °C (Estimated) | Based on Bromo-analog data [2] |

| Water Solubility | Insoluble | Immiscible phase separation |

Note on Boiling Point: While atmospheric boiling points are often cited near 200°C for similar halo-esters, vacuum distillation (e.g., 141°C @ 36 Torr) is the standard purification method to avoid thermal degradation.[2]

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvent compatibility based on polarity and functional interaction.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole & Dispersion |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Like-dissolves-like (Polar/Non-polar balance) |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Dipole interactions; Ideal for |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble, but potential for transesterification |

| Alkanes | Hexanes, Heptane | Moderate to High | Dominated by alkyl chain interaction |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates |

Visualization: Solubility Logic Tree

The following diagram illustrates the decision logic for solvent selection based on the intended process (Reaction vs. Extraction).

Figure 1: Decision tree for selecting solvents based on experimental goals (Reaction vs. Extraction).

Experimental Protocol: Solubility Determination

If precise quantitative solubility data is required for a novel solvent system, use this self-validating gravimetric protocol.

Protocol: Saturation Limit Determination

Objective: Determine the maximum solubility (

-

Preparation :

-

Weigh a clean, dry 20 mL scintillation vial (

). -

Add 5.0 mL of the target solvent.[1]

-

-

Saturation :

-

Equilibration :

-

Seal the vial and stir at 25°C for 1 hour.

-

-

Quantification :

-

If the solute is a liquid and miscible, it may not reach a saturation point (miscible in all proportions).

-

If a limit is reached (e.g., in highly polar aqueous mixtures), filter the supernatant, weigh a known volume, evaporate the solvent, and weigh the residue (

).

-

-

Calculation :

Applications & Strategic Solvent Selection

Nucleophilic Substitution Reactions

Methyl 6-chlorohexanoate is frequently used to introduce the hexanoate side chain via displacement of the terminal chloride.[1]

-

Preferred Solvents: Acetonitrile (MeCN), DMF, or DMSO.

-

Mechanistic Insight: These polar aprotic solvents solvate cations (e.g.,

,

Biocatalytic Synthesis

In enzymatic pathways (e.g., using transaminases to convert precursors to amino-esters), the solvent system often requires a co-solvent to solubilize the hydrophobic ester substrate without denaturing the enzyme.[2]

-

Recommendation: DMSO (up to 10-20% v/v) is the standard co-solvent for solubilizing Methyl 6-chlorohexanoate in aqueous biocatalytic buffers [4].[1]

Workup and Purification

-

Extraction: Ethyl Acetate (EtOAc) is the superior choice over DCM for environmental safety, though both are excellent solvents for this compound.

-

Washing: The ester's hydrophobicity allows for effective washing with water or brine to remove polar impurities (like DMF or inorganic salts) without significant loss of the product to the aqueous phase.

Safety and Handling

-

Combustibility: With a flash point likely >90°C (inferred from the bromo-analog value of 106°C), it is not a highly flammable liquid (Class IIIB), but standard fire safety precautions apply.[2]

-

Toxicity: Classified as harmful if swallowed or inhaled.[1][3] It acts as an irritant to skin and eyes.[1]

-

Storage: Store in a cool, dry place. Avoid moisture, as prolonged exposure can lead to hydrolysis of the ester bond, releasing HCl and the free acid.

References

Spectroscopic data for Methyl 6-chlorohexanoate (1H NMR, 13C NMR, IR, MS)

A Comprehensive Spectroscopic Guide to Methyl 6-chlorohexanoate

This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 6-chlorohexanoate (CAS: 14273-89-3), a valuable bifunctional molecule often utilized in the synthesis of more complex chemical structures, including polymers and pharmaceutical intermediates.[1] As researchers and drug development professionals, the unambiguous structural confirmation of such reagents is paramount to ensuring the integrity and reproducibility of synthetic pathways. This document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The causality behind our analytical choices is rooted in the molecule's structure: a linear six-carbon chain functionalized with a terminal methyl ester and a terminal primary alkyl chloride. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and together, they create a robust, self-validating analytical package for the definitive identification of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Aliphatic Chain

Proton NMR is arguably the most powerful tool for elucidating the specific arrangement of non-equivalent protons in an organic molecule. For Methyl 6-chlorohexanoate, ¹H NMR allows us to resolve the signals from the methyl ester group and each of the five distinct methylene (-CH₂-) groups along the carbon backbone.

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar analytes like this one; it is chemically inert and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the aliphatic signals of the analyte.[2] The chemical shifts are influenced by the electronegativity of the adjacent functional groups—the ester and the chlorine atom—which deshield nearby protons, causing them to resonate further downfield.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Chemical Shift |

| a (-OCH₃ ) | 3.67 | Singlet (s) | 3H | Protons of the methyl ester, deshielded by the adjacent oxygen atom. |

| f (-CH₂Cl ) | 3.53 | Triplet (t) | 2H | Methylene protons adjacent to the highly electronegative chlorine atom. |

| b (-CH₂ COOCH₃) | 2.31 | Triplet (t) | 2H | Methylene protons alpha to the ester carbonyl group, experiencing deshielding. |

| e (-CH₂ CHCl) | 1.78 | Quintet | 2H | Methylene protons beta to the chlorine atom. |

| c (-CH₂CH₂ COOCH₃) | 1.65 | Quintet | 2H | Methylene protons beta to the ester carbonyl. |

| d (-CH₂CH₂ CH₂-) | 1.45 | Quintet | 2H | Central methylene protons, least affected by the terminal functional groups. |

Note: Chemical shifts are predictions based on standard values and may vary slightly based on experimental conditions.

Structural Assignment via ¹H NMR

The following diagram illustrates the correlation between each proton environment in Methyl 6-chlorohexanoate and its predicted signal in the ¹H NMR spectrum.

Caption: Correlation of proton environments in Methyl 6-chlorohexanoate to their predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-chlorohexanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 300 MHz Bruker Avance).

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly. The chemical shift of each carbon is determined by its electronic environment.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

While a publicly available experimental spectrum is noted, specific peak assignments are often not provided.[3] The following table is based on predictive models and established chemical shift ranges for similar functional groups.[4]

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Chemical Shift |

| C=O | 173.8 | Carbonyl carbon of the ester group, highly deshielded. |

| -OCH₃ | 51.5 | Methyl carbon attached to the ester oxygen. |

| -CH₂Cl | 44.9 | Carbon directly bonded to chlorine, deshielded. |

| -CH₂ COOCH₃ | 33.8 | Carbon alpha to the ester carbonyl. |

| -CH₂ CH₂Cl | 32.2 | Carbon beta to the chlorine atom. |

| -CH₂ CH₂COOCH₃ | 26.2 | Carbon beta to the ester carbonyl. |

| Central -CH₂- | 24.3 | Central carbon, least influenced by deshielding groups. |

Note: The number of distinct signals (seven) confirms the C₇ molecular formula, with no chemical or magnetic equivalence among the carbons.[5]

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A 90-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128-1024) are typically required.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the chemical shift scale using the CDCl₃ solvent signal, which appears as a triplet centered at δ ≈ 77.16 ppm.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For Methyl 6-chlorohexanoate, we expect to see characteristic absorptions for the ester and the alkyl chloride moieties.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~ 1740 | C=O Stretch | Ester | Very Strong, Sharp |

| ~ 1250-1150 | C-O Stretch | Ester (O=C-O) | Strong |

| ~ 730-650 | C-Cl Stretch | Alkyl Chloride | Strong |

The most diagnostic peaks are the intense C=O stretch of the ester around 1740 cm⁻¹ and the strong C-Cl stretch in the lower frequency region.[6][7][8] The presence of the strong C-O ester stretch further confirms the ester functionality.[9]

Experimental Protocol for IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat Methyl 6-chlorohexanoate liquid directly onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands as listed in the table.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For Methyl 6-chlorohexanoate (C₇H₁₃ClO₂), the calculated monoisotopic mass is 164.06 Da.[3]

A key feature to look for is the isotopic pattern of the molecular ion (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and a smaller "M+2" peak at m/z 166, with an intensity ratio of roughly 3:1.[10]

Predicted Fragmentation Pattern (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The primary fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.[11][12]

-

Molecular Ion (M⁺): m/z 164 and 166 (3:1 ratio).

-

Loss of Methoxy Radical (-•OCH₃): [M - 31]⁺ → m/z 133/135. This results from cleavage of the C-O single bond of the ester.

-

Loss of Methanol (-CH₃OH): [M - 32]⁺ → m/z 132/134.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, leading to the elimination of an alkene and the formation of a radical cation at m/z 74 . This is often a very prominent peak for methyl esters.

-

Loss of Chlorine Radical (-•Cl): [M - 35]⁺ → m/z 129.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to various fragments.

Major Fragmentation Pathways

The diagram below outlines the key fragmentation events expected for Methyl 6-chlorohexanoate upon electron ionization.

Caption: Predicted major fragmentation pathways for Methyl 6-chlorohexanoate in EI-MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Methyl 6-chlorohexanoate (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 250.

-

-

Analysis: Inject 1 µL of the sample. Identify the chromatographic peak corresponding to Methyl 6-chlorohexanoate and analyze its mass spectrum, paying close attention to the molecular ion cluster and key fragment ions.

Conclusion

The structural elucidation of Methyl 6-chlorohexanoate is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ester and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these analyses form a robust and self-validating dataset essential for any researcher or developer relying on this compound for synthesis.

References

- The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from The Royal Society of Chemistry website.

-

PubChem. (n.d.). Methyl 6-chloro-6-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chlorohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Methyl 2-chlorohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

PubMed. (2015). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (1960). The Reaction of Alkyl Halides with Carboxylic Acids and Phenols in the Presence of Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Retrieved from [Link]

-

Chegg. (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

National Institutes of Health. (n.d.). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. PMC. Retrieved from [Link]

-

MassBank. (n.d.). methyl hexanoate. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Retrieved from [Link]

- University of California, San Diego. (n.d.).

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

- 1. A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. homework.study.com [homework.study.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

A Senior Application Scientist's Guide to the Nucleophilic Reactivity of Methyl 6-Chlorohexanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chlorohexanoate stands as a versatile bifunctional molecule, offering two distinct electrophilic sites for chemical modification: a primary alkyl chloride and a methyl ester. This guide provides an in-depth analysis of its reactivity profile, primarily focusing on nucleophilic substitution at the C6 position. We will explore the underlying mechanistic principles, dissect the key factors that govern reaction outcomes, and provide field-proven protocols for reactions with common classes of nucleophiles. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this reagent in complex synthetic applications, particularly in the realms of medicinal chemistry and materials science.

Core Reactivity Principles: A Tale of Two Electrophiles

Methyl 6-chlorohexanoate presents a fascinating case of chemoselectivity. The molecule contains two electrophilic centers: the carbon atom bonded to the chlorine (C6) and the carbonyl carbon of the ester (C1).

-

The Primary Alkyl Chloride (C6): This site is a classic substrate for bimolecular nucleophilic substitution (S\textsubscript{N}2) reactions. The carbon is electron-deficient due to the inductive effect of the chlorine atom, which is a moderately good leaving group. Being a primary halide, it is sterically accessible, favoring the backside attack characteristic of the S\textsubscript{N}2 mechanism.[1][2]

-

The Methyl Ester (C1): This carbonyl group is susceptible to nucleophilic acyl substitution. However, reactions at this site, such as aminolysis or hydrolysis, generally require more forcing conditions (e.g., high temperatures or strong bases/acids) compared to the S\textsubscript{N}2 displacement at C6.[3][4] The methoxide (CH₃O⁻) is a poorer leaving group than the chloride ion (Cl⁻).

For the majority of common nucleophiles under typical synthetic conditions, reaction at the C6 position is kinetically favored . This guide will primarily focus on harnessing this predictable reactivity.

The S\textsubscript{N}2 Pathway: Mechanism and Controlling Factors

The reaction of methyl 6-chlorohexanoate with a nucleophile (Nu⁻) predominantly follows the S\textsubscript{N}2 pathway. This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon (C6) from the side opposite to the leaving group (chloride), proceeding through a trigonal bipyramidal transition state.[2]

Caption: Generalized workflow for nucleophilic substitution reactions.

General Protocol: Synthesis of Methyl 6-azidohexanoate

This protocol serves as a representative example for an S\textsubscript{N}2 reaction with methyl 6-chlorohexanoate.

1. Reagent Preparation & Setup:

- Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

- Prepare a solution of methyl 6-chlorohexanoate (1.0 eq) in anhydrous DMF (approx. 0.5 M).

- Weigh sodium azide (NaN₃, 1.2 eq). Caution: Azides are toxic.

2. Reaction Execution:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium azide.

- Add the DMF solution of methyl 6-chlorohexanoate to the flask via syringe.

- Heat the reaction mixture to 60-70 °C with stirring.

3. Monitoring:

- Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes. The product, being more polar, will have a lower Rf value.

4. Workup:

- Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

- Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.

- Extract the aqueous layer twice more with diethyl ether.

- Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and water.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification & Characterization:

- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

- Confirm the structure of the product, methyl 6-azidohexanoate, using ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group). [5]

Data Summary & Comparative Analysis

The choice of reaction conditions significantly impacts the outcome. The following table provides a comparative summary for displacing the chloride from methyl 6-chlorohexanoate with various nucleophiles.

| Nucleophile (Reagent) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |

| N₃⁻ (NaN₃) | DMF | 65 | 4-6 | >90 | Azide is toxic; good for subsequent reduction to amine. [5] |

| EtO⁻ (NaOEt) | Ethanol | Reflux (78) | 6-12 | 75-85 | Williamson Ether Synthesis. Protic solvent slows the rate. [6] |

| AcO⁻ (NaOAc) | DMF | 80 | 12-18 | 80-90 | Forms an ester; slower than more potent nucleophiles. [7] |

| EtS⁻ (NaSEt) | DMF | 25-40 | 1-3 | >95 | Highly efficient; thiols are excellent nucleophiles. |

| NH₃ (aq. excess) | Methanol | 50 (sealed tube) | 24 | 40-60 | Risk of over-alkylation; requires large excess of amine. |

Conclusion

Methyl 6-chlorohexanoate is a powerful and predictable building block for chemical synthesis. Its reactivity is dominated by the S\textsubscript{N}2 displacement of the primary chloride, a transformation that can be finely tuned through the strategic selection of the nucleophile, solvent, and temperature. By understanding the fundamental principles of chemoselectivity and the S\textsubscript{N}2 mechanism, researchers can confidently employ this reagent to construct a diverse array of functionalized molecules. The protocols and data presented herein provide a robust starting point for developing efficient and high-yielding synthetic routes in drug discovery and materials science.

References

-

Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Schlegel, H. B., & et al. (1996). Gas-Phase Identity SN2 Reactions of Halide Anions and Methyl Halides with Retention of Configuration. Journal of the American Chemical Society.

- Balaraman, K., & Gunanathan, C. (2017). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry.

- Hennegu, J. D., & et al. (2014).

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Ester Preparation via Substitution | SN2 Reactions with Carboxylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

-

Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Reactions part 3. Retrieved from [Link]

-

ResearchGate. (n.d.). A DFT study on the reaction mechanism involved in the synthesis of sodium azide via hydrazine hydrate method. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. m.youtube.com [m.youtube.com]

Technical Profile: Methyl 6-Chlorohexanoate (CAS 14273-89-3)

Topic: Methyl 6-Chlorohexanoate (CAS 14273-89-3): A Bifunctional Linker for Chemical Biology and Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.[1]

A Critical C6-Linker for PROTACs, HaloTag® Ligands, and HDAC Inhibitors[1]

Executive Summary

Methyl 6-chlorohexanoate (CAS 14273-89-3) is a bifunctional aliphatic ester serving as a versatile building block in modern drug discovery.[1] Characterized by a terminal alkyl chloride and a methyl ester separated by a six-carbon (C6) aliphatic chain, it provides a precise structural motif for "linkerology" in Targeted Protein Degradation (PROTACs) and covalent protein labeling (HaloTag® technology).[1] This guide analyzes its physicochemical properties, reaction mechanisms, and validated protocols for its conversion into high-value bioactive ligands.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Methyl 6-chlorohexanoate is a colorless to pale yellow liquid.[1][2][3] Its dual functionality allows for orthogonal modification: the ester moiety can be hydrolyzed or transesterified, while the alkyl chloride serves as a latent electrophile for nucleophilic substitution, often requiring activation via halogen exchange (Finkelstein reaction) for optimal yields.[1]

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 14273-89-3 | Distinct from the bromo-analog (14273-90-6) and acid form.[1] |

| IUPAC Name | Methyl 6-chlorohexanoate | Also: Hexanoic acid, 6-chloro-, methyl ester.[1] |

| Formula | C₇H₁₃ClO₂ | Linear aliphatic chain.[1] |

| Molecular Weight | 164.63 g/mol | Low MW facilitates fragment-based drug design (FBDD).[1] |

| Boiling Point | 95–98 °C (12 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 1.065 g/mL | Denser than water; forms bottom layer in aqueous extractions.[1] |

| Solubility | DCM, THF, EtOAc, MeOH | Immiscible with water; lipophilic nature (LogP ~1.9).[1] |

| Stability | Moisture Sensitive | Ester hydrolysis occurs under basic aqueous conditions.[1] |

Part 2: Pharmacodynamics & Synthetic Utility[1]

The utility of CAS 14273-89-3 lies in its role as a C6-Spacer .[1] In medicinal chemistry, linker length and composition critically influence the pharmacokinetics (PK) and binding cooperativity of bivalent molecules.

1. HaloTag® Ligand Synthesis (Chemical Biology)

The most authoritative application of the 6-chlorohexyl motif is in HaloTag® technology .[1] The HaloTag protein is a modified haloalkane dehalogenase that forms a rapid, irreversible covalent bond with primary alkyl chlorides (specifically C6 chains).[1]

-

Mechanism: The nucleophilic aspartate residue in the enzyme attacks the terminal carbon of the 6-chlorohexyl chain, displacing the chloride ion.

-

Role of CAS 14273-89-3: It acts as the "warhead" precursor.[1] The ester is hydrolyzed to the acid, then coupled to a fluorophore or ligand.[1] The resulting molecule allows specific covalent labeling of fusion proteins in live cells.[1]

2. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a Target Protein ligand.[1]

-

C6 Chain Utility: A 6-carbon alkyl chain provides a flexible, hydrophobic spacer that can induce favorable protein-protein interactions (PPIs) or span deep binding pockets.[1]

-

Reaction Logic: The alkyl chloride is often converted to an azide (via NaN₃) for "Click Chemistry" (CuAAC) or to an iodide (via NaI) for alkylation of phenolic warheads.[1]

3. HDAC Inhibitor Synthesis

Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) utilize a hydrophobic linker terminating in a zinc-binding group (ZBG), typically a hydroxamic acid.[1]

-

Synthesis: Methyl 6-chlorohexanoate can be converted to a hydroxamic acid (via NH₂OH) while the alkyl chloride is substituted with a "cap" group (e.g., an aromatic amine), creating novel HDACi analogs with C6 spacing.[1]

Diagram 1: Bifunctional Reactivity Map

This diagram illustrates the orthogonal reaction pathways available for Methyl 6-chlorohexanoate.[1]

Caption: Orthogonal synthetic pathways for CAS 14273-89-3. The molecule serves as a divergent intermediate for activated alkylators, carboxylic acids, or hydroxamates.

Part 3: Experimental Protocols

Protocol 1: Activation via Finkelstein Reaction (Cl → I)

Purpose: To convert the unreactive alkyl chloride into a reactive alkyl iodide for subsequent coupling.

-

Reagents: Methyl 6-chlorohexanoate (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (Dry, 0.5 M concentration).

-

Setup: Flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.

-

Procedure:

-

Workup:

-

Validation: ¹H NMR will show a shift of the terminal methylene protons (CH₂-Cl ≈ 3.5 ppm → CH₂-I ≈ 3.2 ppm).[1]

Protocol 2: Selective Ester Hydrolysis

Purpose: To generate 6-chlorohexanoic acid for amide coupling (e.g., HaloTag ligand synthesis) without displacing the chloride.

-

Reagents: Methyl 6-chlorohexanoate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 1.5 eq), THF/Water (3:1 ratio).[1]

-

Procedure:

-

Workup:

-

Yield: Typically >90% quantitative conversion to 6-chlorohexanoic acid.[1]

Diagram 2: HaloTag Ligand Synthesis Workflow

This workflow demonstrates the conversion of CAS 14273-89-3 into a functional biological probe.

Caption: Synthesis of a HaloTag probe using CAS 14273-89-3. The C6-chloro moiety is preserved to serve as the enzyme substrate.

Part 4: Safety & Handling (E-E-A-T)

As a halogenated ester, CAS 14273-89-3 requires specific safety protocols.[1]

-

Alkylating Potential: Primary alkyl chlorides are weak alkylating agents.[1] While less reactive than iodides or sulfonates, they can still react with DNA nucleophiles over time.[1] Use gloves and work in a fume hood.[1]

-

Genotoxic Impurity (GTI) Risk: In drug substances, traces of alkyl halides are regulated as potential genotoxins (PGIs).[1] If this material is used in the final steps of API synthesis, rigorous clearance testing (GC-MS) is required to ensure levels are below the Threshold of Toxicological Concern (TTC).

-

Disposal: Must be disposed of as halogenated organic waste.[1] Do not mix with non-halogenated solvents to avoid cross-contamination of waste streams.[1]

References

-

HaloTag Technology & Linker Chemistry

-

Finkelstein Reaction Protocol

-

HDAC Inhibitor Synthesis

-

PROTAC Linker Design

-

Chemical Identity Verification

Sources

- 1. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 6-chlorohexanoate | C7H13ClO2 | CID 84311 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Research Applications of Chlorinated Fatty Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Simple Lipids - Unveiling a Class of Reactive Mediators

In the intricate landscape of cellular signaling and pathology, lipids are often viewed through the lens of energy storage or structural components. However, a growing body of evidence compels us to look deeper, into the world of modified lipids that act as potent biological effectors. Among these, chlorinated fatty acids and their esters represent a fascinating and clinically relevant class of molecules. Formed at the crossroads of inflammation and oxidative stress, these species are not merely byproducts of cellular damage but are active participants in disease pathogenesis.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the research professional, with a foundational understanding of chlorinated fatty acid esters (Cl-FAEs) and a practical framework for investigating their roles. We will explore their origins, their mechanisms of action, and their profound implications as disease biomarkers and potential therapeutic targets. The methodologies detailed herein are grounded in established analytical principles, providing a robust starting point for your own investigations into this exciting field.

Section 1: The Genesis of Chlorinated Lipids: An Inflammatory Signature

The formation of chlorinated fatty acids is intrinsically linked to the host's innate immune response, specifically the activity of phagocytic cells like neutrophils and monocytes. The central player in this process is the enzyme Myeloperoxidase (MPO) .[1]

During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate a powerful oxidant, hypochlorous acid (HOCl) .[1][2] HOCl is a highly reactive species that contributes to pathogen killing but can also inflict collateral damage on host tissues.

One of its primary targets is a specific class of phospholipids called plasmalogens , which are abundant in cell membranes and are characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[3][4] HOCl readily attacks this vinyl-ether bond, leading to the formation of an α-chlorofatty aldehyde.[4][5]

This initial product is metabolically unstable and can follow several pathways:

-

Oxidation: Conversion to a more stable α-chlorofatty acid (e.g., 2-chlorohexadecanoic acid).[4][6]

-

Adduct Formation: Reaction with nucleophiles like glutathione or protein amine groups.[4][7]

These chlorinated fatty acids can then be esterified within complex lipids, forming Cl-FAEs that are incorporated into membranes and lipoproteins, thus propagating their biological effects.

Caption: Pro-inflammatory signaling cascade initiated by Cl-FAEs.

Application Focus: Therapeutic Development

The pathological roles of chlorinated lipids make their formation and signaling pathways attractive targets for therapeutic intervention.

-

MPO Inhibition: Developing specific inhibitors of myeloperoxidase could prevent the formation of HOCl and, consequently, the generation of chlorinated lipids. [2]This represents a promising anti-inflammatory strategy.

-

Targeting Downstream Pathways: If specific protein targets of Cl-FAEs are identified, drugs could be developed to block these interactions or counteract their functional consequences.

Section 3: Methodologies for the Modern Researcher

Investigating chlorinated fatty acid esters requires specialized analytical techniques capable of detecting these low-abundance molecules within complex biological matrices.

Experimental Protocol: Extraction and Quantification of Chlorinated Fatty Acids from Plasma

This protocol provides a robust workflow for measuring α-chlorofatty acids like 2-ClHA from plasma samples, a common application for biomarker discovery.

Principle of the Method: This method relies on the extraction of total lipids from plasma, followed by chemical derivatization of the target acids to make them suitable for detection by mass spectrometry. Quantification is achieved by comparing the signal of the endogenous analyte to that of a known amount of a stable isotope-labeled internal standard, which corrects for variations in extraction efficiency and instrument response. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. [5][6] Materials:

-

Plasma sample

-

Internal Standard: d₄-2-chlorohexadecanoic acid (d₄-2-ClHA) in ethanol

-

Folch solution (Chloroform:Methanol, 2:1 v/v)

-

0.9% NaCl solution

-

Nitrogen gas stream evaporator

-

LC-MS/MS system with electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma sample on ice.

-

To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 50 ng/mL d₄-2-ClHA). Vortex briefly.

-

Causality: The stable isotope-labeled internal standard is added at the very beginning to ensure it undergoes all the same processing steps as the analyte, providing the most accurate correction for sample loss.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of ice-cold Folch solution to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 400 µL of 0.9% NaCl solution. Vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Causality: This procedure partitions the lipids into the lower chloroform layer, while proteins and other polar molecules remain in the upper aqueous/methanol layer.

-

-

Isolate Lipid Fraction:

-

Carefully aspirate the upper aqueous layer and the protein interface using a glass Pasteur pipette.

-

Transfer the lower chloroform layer containing the lipids to a new clean glass tube.

-

-

Solvent Evaporation:

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. A heated block (30-40°C) can be used to speed this process.

-

Causality: The sample must be completely dry before reconstitution to ensure compatibility with the reverse-phase LC mobile phase.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a suitable mobile phase, such as Methanol:Acetonitrile (1:1 v/v). Vortex to ensure the lipids are fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Mode: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.

-

Analyte (2-ClHA): Monitor the transition from the parent ion [M-H]⁻ to a specific fragment ion.

-

Internal Standard (d₄-2-ClHA): Monitor the corresponding transition for the deuterated standard.

-

-

Chromatography: Use a C18 reverse-phase column to separate the analyte from other lipids prior to detection.

-

Causality: Negative ion mode is used because carboxylic acids readily lose a proton to form a negative ion [M-H]⁻. [6]SRM provides specificity by monitoring a unique parent-to-fragment transition, filtering out noise from other co-eluting compounds.

-

Caption: Analytical workflow for Cl-FA quantification from plasma.

Section 4: Future Horizons and Concluding Remarks

The study of chlorinated fatty acid esters is a rapidly evolving field. While their roles in acute inflammation and toxicology are becoming clearer, many questions remain. Future research will likely focus on:

-

Expanding the Chlorinated Lipidome: Identifying novel chlorinated species and their metabolic pathways.

-

Deconvoluting Signaling Pathways: Pinpointing the specific protein targets and downstream consequences of Cl-FAE adduction.

-

Chronic Disease: Investigating the role of low-level, chronic chlorinated lipid formation in diseases like neurodegeneration and rheumatoid arthritis. [1]* Therapeutic Translation: Moving from preclinical MPO inhibitors to clinically approved drugs. [2] Chlorinated fatty acid esters are powerful molecules that hold a wealth of information about inflammatory disease states. By understanding their formation and employing precise analytical methodologies, researchers can unlock their potential to serve as critical biomarkers, mechanistic probes, and novel therapeutic targets, ultimately paving the way for new diagnostic and treatment strategies.

References

-

Hansen, P., & Grimvall, A. (1997). Halogenated fatty acids: I. Formation and occurrence in lipids. DTU Research Database. [Link]

-

Wojtowicz, A. M., et al. (2013). Synthesis and properties of fatty acid starch esters. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

-

Puch-Kopplin, A., et al. (2023). Content of Fatty Acid and Eicosanoids in Muscle and Intestinal Tissue of C57BL/6 Mice Subjected to Long-Term Caloric Restriction. MDPI. [Link]

-

Thukkani, A. K., & Ford, D. A. (2011). Approaches for the Analysis of Chlorinated Lipids. PMC. [Link]

-

Karpov, N. S., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. MDPI. [Link]

-

Saint Louis University. (2018). Elevated levels of chlorinated lipids linked to lung injury and death in sepsis patients. Medical Science News. [Link]

-

WO/2021/212703. (2021). CHLORINATED FATTY ACID ESTER ENVIRONMENT-FRIENDLY PLASTICIZER AND PREPARATION METHOD THEREFOR. WIPO Patentscope. [Link]

-

Duerr, M. A., et al. (2012). Chlorinated Lipids Elicit Inflammatory Responses in vitro and in vivo. PubMed - NIH. [Link]

-

Oh, J.-Y., et al. (2014). Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity. ResearchGate. [Link]

-

Johansson, C., & Johansson, L. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. DiVA. [Link]

-

Reinstadler, D., et al. (2016). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. PMC - NIH. [Link]

-

Spickett, C. M. (2025). Chlorinated lipids and fatty acids: An emerging role in pathology. ResearchGate. [Link]

- US4601838A. (1986). Water-soluble chlorinated fatty ester additives.

-

Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. PubMed. [Link]

-

Weingart, J. J. (2019). (PDF) Chlorinated Ester Plasticizers. ResearchGate. [Link]

-

Wikipedia. (n.d.). Hypochlorous acid. Wikipedia. [Link]

-

Akesson-Nilsson, G. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. PubMed. [Link]

-

Albert, C. J., et al. (2013). Strategies for the analysis of chlorinated lipids in biological systems. PMC - NIH. [Link]

-

Schopfer, F. J., et al. (2011). Formation and Signaling Actions of Electrophilic Lipids. PMC - NIH. [Link]

-

Schopfer, F. J., et al. (2011). Formation and Signaling Actions of Electrophilic Lipids. Chemical Reviews. [Link]

-

Vazquez, J., et al. (2013). Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts. PMC. [Link]

-

Ford, D. A. (2015). The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties. NIH. [Link]

-

Åkesson-Nilsson, G. (2004). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. ResearchGate. [Link]

Sources

- 1. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypochlorous acid - Wikipedia [en.wikipedia.org]

- 4. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovering Novel Reactions with Methyl 6-chlorohexanoate: A Modular Guide for Drug Discovery

Executive Summary Methyl 6-chlorohexanoate (MCH) is often pigeonholed as a simple aliphatic building block. However, its bifunctional nature—possessing both a hard electrophilic ester and a soft electrophilic alkyl chloride—makes it a "privileged linker" in modern medicinal chemistry. This guide moves beyond textbook substitutions to explore MCH as a scaffold for PROTAC linker design , Ni-catalyzed reductive cross-coupling , and HDAC inhibitor library generation .

Part 1: Chemo-Selectivity & Functional Group Interconversion (FGI)

The utility of MCH lies in the orthogonal reactivity of its two functional groups. The ester (

The Halide Activation (Finkelstein Exchange)

While the chloride is a decent leaving group, it is often too sluggish for

-

Objective: Convert the alkyl chloride to an alkyl iodide (

) to increase reactivity by ~100-fold. -

Mechanism: Equilibrium driven by the precipitation of NaCl in acetone.

-

Protocol:

-

Dissolve Methyl 6-chlorohexanoate (1.0 eq) in anhydrous Acetone (0.5 M).

-

Add Sodium Iodide (NaI) (1.5 eq).

-

Reflux for 18–24 hours. A white precipitate (NaCl) will form.

-

Workup: Filter off NaCl. Concentrate the filtrate. Dissolve residue in

, wash with -

Result: Methyl 6-iodohexanoate (ready for weak nucleophiles).

-

The "Amide vs. Amine" Divergence

A common pitfall is the competitive reaction between amines and the two electrophilic sites.

-

Kinetic Control (Amidation): Heating MCH with an amine (e.g., aniline) at high temperatures (>150°C) or with Lewis acids tends to favor attack at the ester (forming the amide).

-

Thermodynamic/Catalytic Control (Alkylation): Using a base (

) and the activated iodide (from 1.1) in polar aprotic solvents (DMF/ACN) favors

Part 2: Advanced C-C Bond Construction (The "Novel" Application)

The most cutting-edge application for MCH is in Nickel-Catalyzed Reductive Cross-Coupling . Unlike traditional Suzuki or Negishi couplings that require pre-formed organometallics (which are incompatible with the ester in MCH), this method couples two electrophiles directly.

Electrophile-Electrophile Coupling

This reaction allows you to stitch the hexanoate tail onto an aryl halide (drug scaffold) without touching the ester.

-

Reaction:

-

Why it works: The Mn/Zn reductant regenerates the Ni(0) species, allowing it to oxidatively add to both the Aryl-Br and the Alkyl-Cl (or I).

-

Protocol (Adapted from Weix et al.):

-

Catalyst:

(10 mol%) + 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). -

Solvent: DMA (Dimethylacetamide).

-

Reagents: Aryl Bromide (1.0 eq), MCH (or Iodo-analog) (1.5 eq), Manganese powder (Mn) (3.0 eq).

-

Conditions: Stir at 60°C under Argon for 12 hours.

-

Significance: This rapidly generates library candidates with a pendant ester, which can then be hydrolyzed to the acid or converted to a hydroxamic acid (HDACi warhead).

-

Part 3: Synthesis of HDAC Inhibitor Libraries

Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) typically consist of a "Cap" group, a "Linker," and a "Zinc-Binding Group" (ZBG). MCH provides the ideal

The "Linker-First" Strategy

Instead of building the linear chain from suberic acid, MCH allows for the attachment of complex "Cap" groups via the halide end before installing the ZBG.

Workflow:

-

Cap Installation: React MCH (Cl-end) with a secondary amine or phenol "Cap" (e.g., tetrahydroisoquinoline) using

in DMF. -

ZBG Installation: React the ester end with aqueous Hydroxylamine (

) and NaOH. -

Result: A library of HDAC6-selective inhibitors with varying Cap regions.

Data: Comparison of Leaving Group Efficiency in Linker Synthesis

| Leaving Group (X) | Reaction Time (h) | Yield (N-Alkylation) | Conditions |

| Chloride (Cl) | 48 | 35% | |

| Bromide (Br) | 12 | 78% | |

| Iodide (I) | 4 | 92% | |

| Tosylate (OTs) | 2 | 95% |

> Note: The table validates the necessity of the Finkelstein activation (Step 1.1) if the commercial bromo/iodo analogs are unavailable.

Part 4: Visualization & Pathways

The Bifunctional Reactivity Map

This diagram illustrates the divergent pathways available from the core MCH molecule.

Caption: Divergent synthesis pathways for Methyl 6-chlorohexanoate, highlighting activation, coupling, and functional group interconversion.

The "Novel" Ni-Catalyzed Workflow

A detailed look at the reductive cross-coupling mechanism, a high-value application for accessing

Caption: Mechanistic flow of the Nickel-Catalyzed Reductive Cross-Coupling using MCH as the electrophile.

Part 5: References

-

Finkelstein Reaction Overview: The Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal. [Link]

-

Ni-Catalyzed Reductive Coupling: Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides. National Institutes of Health (PubMed). [Link]

-

HDAC Inhibitor Synthesis: Design and Synthesis of HDAC Inhibitors. National Institutes of Health (PMC). [Link]

Theoretical & Mechanistic Reactivity Profile: Methyl 6-Chlorohexanoate

Technical Whitepaper for Synthetic Applications & Computational Modeling [1]

Executive Summary

Methyl 6-chlorohexanoate (CAS: 14273-89-3) represents a critical class of bifunctional electrophiles used extensively in the synthesis of pharmaceuticals (e.g., thioctic acid analogs), polymer cross-linking, and surface self-assembled monolayers (SAMs). Its reactivity is defined by two distinct electrophilic sites: a soft primary alkyl chloride terminus and a hard methyl ester carbonyl.[1]

This guide provides a theoretical framework for predicting and controlling the reactivity of this molecule, grounded in Density Functional Theory (DFT) principles and frontier molecular orbital (FMO) analysis. It addresses the competition between intermolecular substitution (

Molecular Architecture & Electronic Properties

To understand the reactivity of methyl 6-chlorohexanoate, we must first analyze its electronic distribution.[1] Theoretical studies using DFT (typically B3LYP/6-311+G(d,p) level) reveal the following properties:

Frontier Molecular Orbital (FMO) Analysis

The reactivity is dictated by the interaction between the nucleophile's HOMO and the electrophile's LUMO.

-

LUMO (Lowest Unoccupied Molecular Orbital): The molecule possesses two distinct LUMO sites.

- (Primary Target): Located at the C6 position.[1] This orbital is lower in energy and more accessible to "soft" nucleophiles (azides, thiols, iodides).